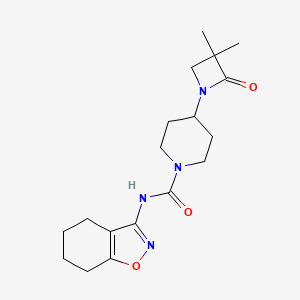

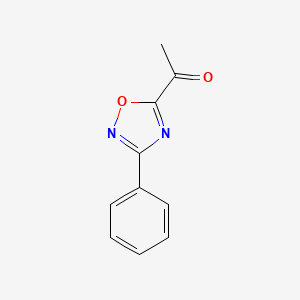

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves multi-step chemical processes including the Pictet-Spengler reaction, which is commonly used to synthesize tetrahydroisoquinoline and related structures by cyclizing β-phenylethylamines with aldehydes or ketones. The modification of these core structures, including the addition of a benzenesulfonamide group, can be achieved through subsequent reactions such as amidation using benzenesulfonyl chloride derivatives (Chen Bin, 2015).

Molecular Structure Analysis

Molecular structure analysis of benzenesulfonamide derivatives, including tetrahydroquinoline structures, typically involves X-ray crystallography and NMR spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule and the conformational preferences of the structures. The crystal structure of similar compounds shows intermolecular interactions and molecular packing, which are crucial for understanding their physical properties and reactivity (Reham A. Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives containing benzenesulfonamide groups participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution, depending on the functional groups present. These compounds have been explored for their potential biological activities, which are influenced by their chemical structure and the presence of specific substituents (Romina J. Pagliero et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be significantly affected by the specific substituents attached to the tetrahydroquinoline and benzenesulfonamide moieties. The presence of different substituents can lead to variations in these properties, affecting their application in various fields (A. J. Bortoluzzi et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for understanding the behavior of these compounds in chemical reactions and their potential biological activities. The benzenesulfonamide group, in particular, can influence the acidity of adjacent hydrogens, impacting the compound's reactivity and interaction with biological targets (E. Bruno et al., 2017).

Wissenschaftliche Forschungsanwendungen

Marine-Derived Alkaloids in Cancer Treatment

Trabectedin (ET-743) exemplifies the potential of marine-derived tetrahydroisoquinoline alkaloids in cancer therapy. Originally isolated from the Caribbean tunicate Ecteinascidia turbinata, trabectedin interacts with the minor groove of the DNA double helix, affecting transcription factors, DNA repair pathways, and the tumor microenvironment. This compound's unique mechanism of action and its combination with other anticancer agents highlight the therapeutic potential of tetrahydroisoquinoline derivatives in oncology (D’Incalci & Galmarini, 2010).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized for their broad therapeutic applications, extending beyond neuroprotective effects to include anticancer properties. The FDA's approval of trabectedin for soft tissue sarcomas underlines the significance of THIQs in drug discovery. These compounds have shown promise in treating a variety of conditions, including cancer and central nervous system disorders, demonstrating the versatility and potential of THIQ derivatives in medicinal chemistry (Singh & Shah, 2017).

Isoquinoline Derivatives for Modern Therapeutics

Isoquinoline derivatives, encompassing a benzene ring fused to a pyridine ring, exhibit a wide range of biological activities. Their potential in treating diseases such as cancer, Parkinson's, tuberculosis, and more, highlights the pharmacological importance of isoquinoline compounds. The exploration of these derivatives could lead to the development of novel therapeutic agents with unique mechanisms of action (Danao et al., 2021).

Alkaloids in Anti-inflammatory and Anticancer Applications

Plant-derived alkaloids, including tetrandrine and others from the Annona species, have been investigated for their anti-inflammatory and anticancer effects. These studies reveal the potential of natural products in developing treatments for inflammatory diseases and cancer, emphasizing the importance of further research on bioactive isolates (Wahab et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-2-14-22-15-6-7-18-16-17(10-11-20(18)22)12-13-21-25(23,24)19-8-4-3-5-9-19/h3-5,8-11,16,21H,2,6-7,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUMBFNVYMRXPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2491482.png)

![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)

![3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2491491.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)

![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)

![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)